3,4-Difluoro-2-methoxybenzaldehyde

Catalog No.
S758076
CAS No.
1023023-24-6
M.F
C8H6F2O2
M. Wt
172.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Difluoro-2-methoxybenzaldehyde

CAS Number

1023023-24-6

Product Name

3,4-Difluoro-2-methoxybenzaldehyde

IUPAC Name

3,4-difluoro-2-methoxybenzaldehyde

Molecular Formula

C8H6F2O2

Molecular Weight

172.13 g/mol

InChI

InChI=1S/C8H6F2O2/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-4H,1H3

InChI Key

ZQZRNVKXGQFKMX-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1F)F)C=O

Canonical SMILES

COC1=C(C=CC(=C1F)F)C=O

3,4-Difluoro-2-methoxybenzaldehyde is an organic compound with the molecular formula C8H6F2O2C_8H_6F_2O_2 and a molecular weight of 172.13 g/mol. This compound features a methoxy group and two fluorine substituents on the benzene ring, which contribute to its unique chemical properties. It is primarily used in research settings due to its potential applications in organic synthesis and medicinal chemistry, particularly in the development of anticancer agents .

Typical of aldehydes and aromatic compounds:

  • Nucleophilic Addition: The carbonyl carbon can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can participate in condensation reactions with amines or other carbonyl compounds, forming imines or β-hydroxy carbonyl compounds.
  • Fluorination Reactions: The presence of fluorine atoms allows for further fluorination under specific conditions, potentially altering its reactivity and biological activity.

Research indicates that 3,4-Difluoro-2-methoxybenzaldehyde exhibits significant biological activity, particularly in anticancer research. It has been utilized in synthesizing fluorinated analogues of combretastatins, which have demonstrated potent cell growth inhibitory properties. These compounds are being explored for their potential as therapeutic agents against various cancers .

The synthesis of 3,4-Difluoro-2-methoxybenzaldehyde can be achieved through several methods:

  • One-Step Synthesis: A streamlined approach involves the reaction of 2-fluoroanisole with hexamethylenetetramine in the presence of trifluoroacetic acid, resulting in a more efficient production process compared to traditional multi-step methods.
  • Fluorination Techniques: Various fluorination techniques can be employed to introduce fluorine atoms into the aromatic system, enhancing the compound's reactivity and biological profile .

3,4-Difluoro-2-methoxybenzaldehyde has several notable applications:

  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.
  • Anticancer Research: Its derivatives are being investigated for their potential use in cancer therapy due to their ability to inhibit cell growth effectively.
  • Linkers in Solid Phase Organic Synthesis: The compound has been explored as a linker for solid-phase organic synthesis, facilitating the efficient assembly of various organic compounds .

Studies on 3,4-Difluoro-2-methoxybenzaldehyde have focused on its interactions with biological targets. Its derivatives have been tested for their ability to inhibit specific enzymes or cellular pathways involved in cancer progression. These studies aim to elucidate the mechanisms by which this compound exerts its biological effects and to identify potential therapeutic targets .

Several compounds share structural similarities with 3,4-Difluoro-2-methoxybenzaldehyde. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
3,4-Difluoro-2-methoxybenzaldehydeC8H6F2O2Contains two fluorine atoms; strong anticancer activity
4,5-Difluoro-2-methoxybenzaldehydeC8H6F2ODifferent fluorination pattern; less studied biologically
2,6-Difluoro-3-methoxybenzaldehydeC8H6F2O2Different substitution pattern; potential different biological activity
3,4-Difluoro-2-methoxybenzoic acidC8H6F2O3Carboxylic acid derivative; different reactivity and applications

The presence of two fluorine atoms at specific positions on the benzene ring distinguishes 3,4-Difluoro-2-methoxybenzaldehyde from its analogues. This unique substitution pattern contributes to its distinctive chemical behavior and biological properties .

3,4-Difluoro-2-methoxybenzaldehyde (CAS: 1023023-24-6) is a fluorinated aromatic aldehyde with the molecular formula C₈H₆F₂O₂ and a molecular weight of 172.13 g/mol. Its IUPAC name, 3,4-difluoro-2-methoxybenzaldehyde, reflects its structure: a benzene ring substituted with an aldehyde group at position 1, a methoxy group at position 2, and fluorine atoms at positions 3 and 4. Classified as a substituted benzaldehyde, it belongs to the broader family of fluorinated organic compounds, which are critical in medicinal and materials chemistry due to fluorine’s unique electronic properties.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number1023023-24-6
Molecular FormulaC₈H₆F₂O₂
Molecular Weight172.13 g/mol
SMILESCOC1=C(C=O)C=CC(=C1F)F
GHS ClassificationSkin/Eye Irritant (Category 2)

Historical Context and Development

The compound emerged as part of the broader exploration of fluorinated benzaldehydes in the late 20th century, driven by advancements in fluorination methodologies such as nucleophilic aromatic substitution and Baeyer-Villiger oxidation. Its development parallels the rise of fluorinated building blocks in drug discovery, where fluorine’s bioisosteric properties enhance pharmacokinetics. Early syntheses focused on optimizing regioselectivity for fluorine and methoxy group placement, leveraging catalysts like N-heterocyclic carbenes (NHCs).

Significance in Synthetic Organic Chemistry

This aldehyde is pivotal in synthesizing fluorinated bioactive molecules, including resveratrol derivatives and combretastatin analogs. The electron-withdrawing fluorine atoms increase electrophilicity at the aldehyde group, facilitating nucleophilic additions, while the methoxy group directs electrophilic substitutions to specific ring positions. Its role in cross-coupling reactions (e.g., Suzuki-Miyaura) further underscores its utility in constructing complex aromatic systems.

Structural Characteristics and Nomenclature

The molecule’s planar benzene ring features distinct electronic perturbations:

  • Methoxy group (-OCH₃): Electron-donating, activating the ring for electrophilic substitution at the para and ortho positions.
  • Fluorine atoms: Electron-withdrawing, creating a dipole that enhances the aldehyde’s reactivity.

Figure 1: Structural Features

  • Aldehyde group: Participates in condensation and oxidation reactions.
  • Substituent positions: 2-methoxy, 3,4-difluoro configuration dictates regioselectivity in further functionalization.

XLogP3

1.6

Dates

Modify: 2023-08-15

Explore Compound Types